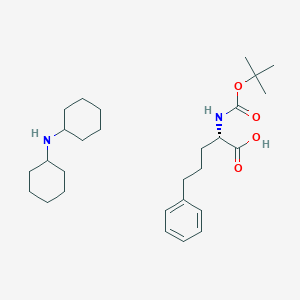

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

説明

Synthesis Analysis

The synthesis of compounds related to dicyclohexylamine often involves complex reactions and procedures. For example, the synthesis of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, a compound closely related to our compound of interest, involves the formation of Boc-l-threoninate anions and dicyclohexylaminium cations, connected via a network of hydrogen bonds (Bryndal & Lis, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds shows complex interactions. In the case of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, it has a monoclinic structure with chains of ions running along an axis, influenced by hydrogen bonding (Bryndal & Lis, 2007).

Chemical Reactions and Properties

Chemical reactions involving dicyclohexylamine derivatives are typically characterized by the formation of ion-quadruples connected by hydrogen bonds. These reactions yield compounds with unique molecular structures and properties (Baranowska et al., 2006).

科学的研究の応用

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

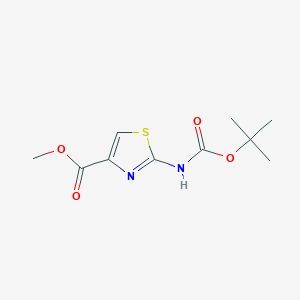

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

-

Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

-

Synthesis of Tertiary Butyl Esters

- Scientific Field : Synthetic Organic Chemistry .

- Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : This method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

- Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .

- Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field : Deprotection of Functional Groups in Organic Synthesis .

- Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .

- Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

Safety And Hazards

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375925 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate | |

CAS RN |

113756-89-1 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)